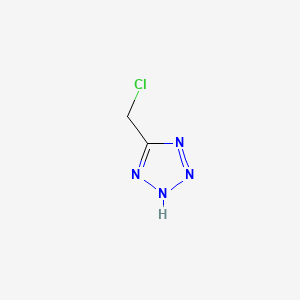

5-Chloromethyl-1H-Tetrazole

説明

Historical Context and Significance of Tetrazole Chemistry in Contemporary Research

The field of tetrazole chemistry dates back to 1885 when a tetrazole derivative was first synthesized by J. A. Bladin. However, it was the work of Arthur Hantzsch and his colleagues in 1901 that established the fundamental [3+2] cycloaddition reaction between azides and organic nitriles, which remains a cornerstone of tetrazole synthesis today. Initially, the structural properties of these nitrogen-rich compounds were the primary focus of research. Over the twentieth century, the unique chemical properties and potential applications of tetrazoles, particularly in medicinal chemistry, became more apparent.

In contemporary research, tetrazoles are recognized for their diverse applications. They are often used as bioisosteres for carboxylic acids in drug design, which can improve the metabolic stability and lipophilicity of pharmaceutical compounds. The high nitrogen content and stability of the tetrazole ring also make these compounds valuable in the development of high-energy materials. The ongoing exploration of tetrazole derivatives continues to yield novel compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Unique Structural Features of 5-Chloromethyl-1H-Tetrazole for Synthetic Design

The synthetic utility of this compound is largely attributed to its distinct structural characteristics. The molecule consists of a planar, five-membered tetrazole ring and a chloromethyl substituent at the 5-position.

Key structural features include:

Tetrazole Ring: This nitrogen-rich ring is considered an aromatic system with six π-electrons, contributing to its stability. The four nitrogen atoms in the ring can act as both electron-donating and electron-withdrawing groups, influencing the compound's reactivity and its interactions with other molecules. The tetrazole ring can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.

Chloromethyl Group: The presence of the chloromethyl group (-CH2Cl) at the 5-position is a critical feature for synthetic design. This group is highly reactive and susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. The electron-withdrawing nature of this group also influences the electronic properties of the tetrazole ring.

These structural attributes make this compound a versatile building block in organic synthesis. The ability to modify the chloromethyl group allows chemists to create a diverse library of tetrazole derivatives for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃ClN₄ |

| Molecular Weight | 118.52 g/mol |

| Melting Point | 87 °C |

| Decomposition Onset | 135 °C |

| CAS Registry Number | 55408-11-2 |

Source:

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has followed several key trajectories, primarily driven by its utility in medicinal chemistry and materials science.

Medicinal Chemistry: A significant area of research focuses on the synthesis of novel tetrazole derivatives with potential therapeutic applications. The tetrazole moiety is often used as a bioisosteric replacement for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates. Research has explored the development of tetrazole-based compounds as antibacterial, antifungal, anticancer, and antihypertensive agents. For instance, certain derivatives have shown inhibitory action against bacterial strains like Bacillus cereus and Escherichia coli.

High-Energy Materials: The high nitrogen content of the tetrazole ring contributes to a high heat of formation, making tetrazole derivatives attractive for the development of high-energy materials like explosives and propellants. Research in this area focuses on synthesizing new tetrazole compounds with improved energetic properties and stability.

Heterocyclic Synthesis: this compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The reactivity of the chloromethyl group allows for the construction of various substituted tetrazoles and the fusion of the tetrazole ring with other heterocyclic structures. This has led to the creation of novel compound libraries for screening in drug discovery and other applications.

Catalysis: Tetrazole derivatives are also being investigated for their potential use in catalysis. The nitrogen atoms in the tetrazole ring can coordinate with metal ions, making them suitable ligands for the development of novel catalysts.

Role of this compound as a Precursor in Heterocyclic Synthesis

This compound is a valuable precursor in the synthesis of a wide array of heterocyclic compounds due to the reactivity of its chloromethyl group. This group serves as a versatile handle for introducing various substituents and for constructing more elaborate molecular frameworks.

The synthesis of this compound itself typically involves the [3+2] cycloaddition of chloroacetonitrile (B46850) with an azide (B81097) source, such as sodium azide. Once formed, the chloromethyl group can readily undergo nucleophilic substitution reactions. For example, it can be reacted with thiols to form thioethers or with amines to form aminomethyltetrazoles.

A notable application is in the synthesis of 1,5-disubstituted tetrazoles. The chloromethyl group can be used to introduce a variety of substituents at the 5-position, while the nitrogen at the 1-position can be alkylated or arylated to create a diverse range of derivatives. This versatility allows for the systematic modification of the tetrazole scaffold to explore structure-activity relationships in medicinal chemistry.

Furthermore, this compound has been employed in the synthesis of fused heterocyclic systems. For instance, it has been used to prepare thieno[2,3-b]pyridine (B153569) derivatives through a sequence of alkylation and cyclization reactions. The ability to use this compound as a building block for more complex heterocyclic structures underscores its importance in synthetic organic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(chloromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWSISOYPHROLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480377 | |

| Record name | 5-Chloromethyl-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55408-11-2 | |

| Record name | 5-Chloromethyl-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloromethyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 5 Chloromethyl 1h Tetrazole

Established Synthetic Routes for 5-Chloromethyl-1H-Tetrazole

Cyclization Reactions from Azide (B81097) and Nitrile Compounds

A cornerstone in the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of azides with organic nitriles. This approach has been widely adopted for the preparation of a variety of tetrazole derivatives.

A common and direct method for synthesizing this compound involves the reaction of chloromethyl cyanide with sodium azide. This reaction is typically performed under reflux conditions and is a practical route for forming the tetrazole ring, often achieving yields between 80-85%. However, traditional methods sometimes involved reagents like aluminum chloride, which could lead to the formation of hazardous intermediates such as aluminum azide.

The formation of the tetrazole ring from a nitrile and an azide proceeds via a [3+2] cycloaddition mechanism. This reaction involves the interaction of the 1,3-dipolar azide with the nitrile. The generally accepted mechanism suggests that the reaction is initiated by the coordination of the metal catalyst with the nitrile. This activation of the nitrile facilitates the nucleophilic attack of the azide ion, leading to the formation of the tetrazole ring. Computational studies have further supported that the reaction pathway involves nitrile activation followed by azide coordination and subsequent cyclization.

To enhance the efficiency and safety of the cycloaddition reaction, various catalysts have been investigated. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields.

Nano-TiCl₄·SiO₂ : This solid Lewis acid has been identified as a highly efficient and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. It is synthesized from nano-SiO₂ and TiCl₄ and provides an environmentally benign option that can be recovered and reused multiple times. The use of nano-TiCl₄·SiO₂ in dimethylformamide (DMF) at reflux has been shown to be effective.

CuSO₄·5H₂O : Copper(II) sulfate (B86663) pentahydrate serves as a mild, readily available, and environmentally friendly Lewis acid catalyst for this reaction. Its application in solvents like dimethyl sulfoxide (B87167) (DMSO) has resulted in good to excellent yields under mild conditions. Studies have shown that a catalyst loading of 2 mol% is optimal for this reaction.

The table below summarizes the impact of different catalysts on the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| nano-TiCl₄·SiO₂ | Benzonitrile, Sodium Azide | DMF | Reflux, 2h | Good | |

| CuSO₄·5H₂O | Aryl and Alkyl Nitriles, Sodium Azide | DMSO | 120-140°C, 1-3h | Good to Excellent | |

| Cobalt(II) complex | Organonitriles, Sodium Azide | Methanol (B129727) | Reflux | - |

Data table generated based on available research findings.

Synthesis via Hydroxyacetonitrile or Hydroxypropanenitrile Intermediates

An alternative and safer synthetic route to this compound avoids the direct use of chloromethyl cyanide by starting with hydroxyacetonitrile or hydroxypropanenitrile. This multi-step process involves the formation of a hydroxyl-substituted tetrazole intermediate, which is then chlorinated.

To achieve regioselective chlorination of the hydroxyl group without affecting the tetrazole ring, a protection strategy is employed. The 1-position of the tetrazole ring is protected, often using triphenylmethyl chloride (TrCl).

The protection step involves reacting the 5-hydroxymethyl-1H-tetrazole with triphenylmethyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). This reaction yields the protected intermediate, 5-hydroxymethyl-1-triphenylmethyl-tetrazole. Following protection, the hydroxyl group is chlorinated using a reagent like thionyl chloride. The final step is the deprotection of the tetrazole ring under acidic conditions to yield the final product, this compound.

The stepwise yields for this process as described in patent literature are detailed below.

| Step | Reaction | Conditions | Yield (%) |

| 1 | Cyclization | 145°C, 6 hr | 85 |

| 2 | Protection with TrCl | 60°C, 6 hr | 73.8 |

| 3 | Chlorination with SOCl₂ | 60°C, 6 hr | 98.3 |

| 4 | Deprotection | RT, pH 3–4 | 99.3 |

| Total | 45 |

Data table based on patent information.

Chlorination of Hydroxyl Groups (e.g., Thionyl Chloride)

A well-established method for synthesizing this compound involves the chlorination of a hydroxyl precursor, specifically 5-hydroxymethyl-1H-tetrazole (HMT). This transformation is typically not performed directly on HMT due to potential side reactions. Instead, a protecting group strategy is employed to ensure regioselectivity. The process involves three main stages: protection, chlorination, and deprotection.

Protection: The 1-position of the 5-hydroxymethyl-1H-tetrazole ring is protected using triphenylmethyl chloride (TrCl). This reaction is often carried out in a solvent like tetrahydrofuran (THF), yielding 5-hydroxymethyl-1-triphenylmethyl-tetrazole. This step prevents the N-H proton from interfering in the subsequent chlorination step.

Chlorination: The hydroxyl group of the protected intermediate is then converted to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is typically conducted by stirring the protected alcohol with thionyl chloride, sometimes in a solvent like toluene (B28343) at reflux temperatures.

Deprotection: The final step is the removal of the triphenylmethyl (trityl) protecting group under acidic conditions. Treatment with hydrochloric acid in a solvent system like acetonitrile-water cleaves the trityl group, yielding the final product, this compound.

Table 1: Multi-step Synthesis via Hydroxyl Chlorination

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Cyclization | Hydroxyacetonitrile | Sodium Azide, Triethylamine Hydrochloride | 5-Hydroxymethyl-1H-tetrazole (HMT) | 145°C, 6 hours, high pressure. |

| Protection | 5-Hydroxymethyl-1H-tetrazole (HMT) | Triphenylmethyl Chloride (TrCl), Triethylamine | 5-Hydroxymethyl-1-triphenylmethyl-tetrazole | 60°C, 6 hours, in THF. |

| Chlorination | 5-Hydroxymethyl-1-triphenylmethyl-tetrazole | Thionyl Chloride (SOCl₂) | 5-Chloromethyl-1-triphenylmethyl-tetrazole | Reflux in toluene or 60°C in THF. |

| Deprotection | 5-Chloromethyl-1-triphenylmethyl-tetrazole | Hydrochloric Acid (HCl) | this compound | Room temperature in acetonitrile/water. |

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a more efficient and streamlined approach to chemical production. In the context of tetrazole synthesis, these methods often involve multi-component reactions that bring together several starting materials to form the final product in a single operation. Such strategies are lauded for reducing waste, saving time, and simplifying operational procedures. For the synthesis of 5-substituted 1H-tetrazoles, one-pot methods can involve the reaction of aldehydes, hydroxylamine, and an azide source. These reactions are often catalyzed and provide high yields of the desired tetrazole derivatives.

The most direct integration of a chlorinated component and an azide source for the synthesis of this compound is the [3+2] cycloaddition reaction between chloromethyl cyanide (chloroacetonitrile) and an azide, such as sodium azide. This reaction is a foundational method for generating the tetrazole ring. The process involves the nucleophilic attack of the azide ion on the carbon atom of the nitrile group, followed by cyclization to form the stable aromatic tetrazole ring. This approach directly incorporates the chloromethyl group, which is present on the nitrile precursor, into the final tetrazole structure.

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is key to optimizing synthetic routes and improving yields. For this compound, the primary focus is on the mechanism of the [3+2] cycloaddition reaction that forms the tetrazole ring.

Elucidation of Transition States and Intermediates in Cycloaddition

The formation of 5-substituted tetrazoles via the [3+2] cycloaddition of nitriles and azides is a widely applied synthetic route. Computational studies, particularly using Density Functional Theory (DFT), have shed light on the mechanism of this transformation. These studies indicate that the reaction does not proceed in a single concerted step but rather through a distinct intermediate. The process is believed to begin with the activation of the nitrile, followed by nucleophilic attack from the azide anion to form an imidoyl azide intermediate. This open-chain intermediate subsequently undergoes cyclization to form the aromatic tetrazole ring.

The activation barriers for this reaction are significantly influenced by the electronic properties of the substituent on the nitrile. The presence of a strongly electron-withdrawing group, such as the chloromethyl group, is expected to enhance the reactivity of the nitrile by making the nitrile carbon more electrophilic and thus more susceptible to attack by the azide.

Kinetic Studies of Reaction Pathways

Kinetic studies of tetrazole formation focus on the rate at which the reaction proceeds and the factors that influence it. The rate of the azide-nitrile cycloaddition is often enhanced by the use of catalysts. Both Brønsted and Lewis acids can serve as effective catalysts by activating the nitrile substrate. Lewis acids, such as zinc salts, coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and accelerating the subsequent attack by the azide. Kinetic investigations on analogous systems, such as the formation of 5-phenyl-1H-tetrazole, provide a framework for understanding the reaction progress and optimizing conditions like temperature and catalyst loading for efficient synthesis.

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. For the synthesis of this compound and its derivatives, several advanced techniques have been explored.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 5-substituted tetrazoles. Microwave heating can accelerate the cycloaddition of nitriles and azides, allowing for the rapid production of the tetrazole core.

Novel Catalysis: There is a significant drive towards using advanced catalytic systems. This includes the development of heterogeneous, reusable nanocatalysts, such as palladium complexes anchored on nanopolymers or metal oxides. These catalysts offer the advantages of high efficiency and easy separation from the reaction mixture, allowing for catalyst recycling and reuse over multiple cycles, which is a key principle of green chemistry.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 5-(chloromethyl)-1H-1,2,3,4-tetrazole | C₂H₃ClN₄ |

| Thionyl Chloride | Thionyl dichloride | SOCl₂ |

| 5-Hydroxymethyl-1H-tetrazole (HMT) | (1H-1,2,3,4-tetrazol-5-yl)methanol | C₂H₄N₄O |

| Hydroxyacetonitrile | 2-hydroxyacetonitrile | C₂H₃NO |

| Sodium Azide | Sodium azide | NaN₃ |

| Triethylamine Hydrochloride | N,N-diethylethanamine;hydrochloride | C₆H₁₆ClN |

| Triphenylmethyl Chloride (TrCl) | Chloro(triphenyl)methane | C₁₉H₁₅Cl |

| Tetrahydrofuran (THF) | Oxolane | C₄H₈O |

| Hydrochloric Acid | Hydrochloric acid | HCl |

| Toluene | Toluene | C₇H₈ |

| Chloroacetonitrile (B46850) | 2-chloroacetonitrile | C₂H₂ClN |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of tetrazole rings, significantly reducing reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of 5-substituted-1H-tetrazoles, including derivatives related to this compound, primarily involves the [3+2] cycloaddition of nitriles with an azide source.

Key advantages of this method include:

Time Efficiency: Reactions that would typically take hours or even days can be completed in minutes.

Increased Yields: Microwave heating can lead to higher product yields.

Energy Savings: The focused heating of the reaction mixture is more energy-efficient and can minimize the risk of thermal degradation of sensitive functional groups.

Research has demonstrated the effectiveness of various catalysts in microwave-assisted tetrazole synthesis. For instance, the use of a copper(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating has yielded 5-substituted 1H-tetrazoles in high yields within 3 to 30 minutes. The reaction mechanism is believed to involve the activation of the nitrile group by the Cu(II) species, which facilitates the subsequent cycloaddition with sodium azide.

Another approach utilizes montmorillonite (B579905) K-10 clay, a solid, recyclable, and heterogeneous acidic catalyst, in solvent-free conditions under microwave irradiation. This method offers an environmentally benign route to 5-substituted 1H-tetrazoles with good yields and short reaction times. The reusability of the catalyst adds to the economic and environmental benefits of this process.

While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the principles can be adapted. This would likely involve using a suitable precursor like chloromethyl cyanide and optimizing the reaction with catalysts such as zinc bromide, bismuth chloride, or palladium/cobalt nanoparticles.

Table 1: Comparison of Catalysts in Microwave-Assisted Tetrazole Synthesis

| Catalyst | Solvent/Conditions | Reaction Time | Yield | Reference |

| Copper(II) Complex | N-Methyl-2-Pyrrolidone (NMP) | 3–30 min | High | |

| Montmorillonite K-10 Clay | Solvent-free | Short | Good | |

| [Cu(phen)(PPh3)2]NO3 | Green Media | 15 min | Up to 99% | |

| Zinc Bromide (ZnBr2) | N/A | 10–15 min | 63–99% |

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis for hazardous reactions, such as those involving azides. The synthesis of tetrazoles, including the potential for this compound production, benefits significantly from this technology due to the in-situ generation and immediate consumption of explosive intermediates like hydrazoic acid (HN3).

In a typical continuous flow setup for tetrazole synthesis, a solution of a nitrile and an azide source (like sodium azide with an acid) are pumped through a heated microreactor. The small reactor volume minimizes the risk associated with hazardous materials, and the precise control over reaction parameters such as temperature, pressure, and residence time allows for optimized and consistent product formation. This method can significantly reduce reaction times and improve yields.

For example, a scalable continuous flow synthesis of 5-substituted tetrazoles has been demonstrated using in-situ generated hydrazoic acid from sodium azide and acetic acid. The reagents are passed through a microreactor at elevated temperatures and pressures, leading to quantitative conversion to the tetrazole product within minutes. This approach provides excellent purity and yield of the isolated product.

The application of flow chemistry to produce this compound would likely involve the reaction of chloromethyl cyanide with an azide source under optimized flow conditions. The ability to precisely control the reaction environment is particularly advantageous for handling the reactive chloromethyl group.

Table 2: Research Findings in Continuous Flow Tetrazole Synthesis

| Precursors | Reactor Type | Key Findings | Reference |

| Nitriles and Sodium Azide | Coiled PFA tubing reactor | Safe, practical, efficient, and straightforward synthesis with high product output. | |

| Organic Nitriles and Hydrazoic Acid (in situ) | Microreactor | Quantitative conversion in minutes with excellent purities and yields. |

Catalyst Design and Heterogeneous Catalysis for Synthesis

Catalyst design plays a pivotal role in the synthesis of this compound and other tetrazole derivatives, with a strong emphasis on developing efficient and reusable heterogeneous catalysts. Heterogeneous catalysts are preferred because they can be easily separated from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling, which aligns with the principles of green chemistry.

A variety of heterogeneous catalysts have been explored for the [3+2] cycloaddition reaction between nitriles and azides. These include:

Metal Nanoparticles on Supports: Palladium/cobalt nanoparticles supported on carbon nanotubes (Pd/Co@CNT NPs) have shown high efficacy in tetrazole synthesis, achieving yields up to 99%. Similarly, nanopolymer-anchored palladium(II) complexes and chitosan-zeolite supported palladium nanoparticles have been developed for the synthesis of 5-substituted-1H-tetrazoles from aryl halides.

Metal Oxides and Mixed Metal Oxides: Nano-TiCl4·SiO2 has been identified as an efficient and reusable solid Lewis acid catalyst for this reaction. Other examples include FeCl3·SiO2 and various tungstates.

Metal-Organic Frameworks (MOFs): MOFs are emerging as promising catalysts due to their high surface area and tunable porosity.

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as Co-Ni/Fe3O4@mesoporous silica (B1680970) hollow spheres, offer the advantage of easy separation from the reaction mixture using an external magnet and have demonstrated high yields and excellent recyclability. A Cu(II)-salophen complex anchored on magnetic mesoporous cellulose (B213188) nanofibers has also been used for the green synthesis of tetrazoles.

The mechanism of action for many of these catalysts involves the activation of the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. For instance, in Lewis acid catalysis, the metal center coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom.

The development of these advanced catalytic systems is crucial for creating more sustainable and efficient synthetic routes to this compound.

Reactivity and Derivatization of 5 Chloromethyl 1h Tetrazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The presence of the chloromethyl group (-CH₂Cl) is a key feature of 5-chloromethyl-1H-tetrazole, making it highly reactive toward nucleophilic substitution. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of substituted tetrazoles.

The chlorine atom in the chloromethyl group can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, typically under basic conditions.

Amines: Reactions with primary and secondary amines lead to the formation of N-substituted aminomethyl-tetrazoles. For instance, the reaction of 5-(chloromethyl)-1-phenyl-1H-tetrazole with phenethylamine (B48288) yields 5-phenethyl-1-phenyl-1H-tetrazole with a 73% yield.

Thiols: Thiol-containing nucleophiles react to form thioether-linked products.

Alcohols: In the presence of a base, alcohols such as methanol (B129727) or ethanol (B145695) can displace the chloride to produce the corresponding methoxy (B1213986) or ethoxy derivatives.

These substitution reactions are fundamental in creating a diverse library of tetrazole derivatives for various applications.

Alkylation of 5-substituted 1H-tetrazoles can result in the formation of two positional isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions.

The regioselectivity of these reactions is not solely dictated by steric hindrance. The mechanism of the substitution (SN1 vs. SN2) and the potential for intramolecular stabilization of intermediates can also play a significant role in determining which isomer is preferentially formed. For example, in some cases, the 2,5-disubstituted tetrazole is the major product, while in others, the 1,5-isomer can also be isolated. The use of bulky substituents on the tetrazole ring may favor substitution at the N1 position due to steric effects.

Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

| Factor | Influence on Regioselectivity | Example/Observation |

|---|---|---|

| Reaction Mechanism | The difference between first-order (SN1) and second-order (SN2) nucleophilic substitution mechanisms can lead to different isomer ratios. | The formation of a transient alkyl diazonium intermediate in certain reactions preferentially yields the 2,5-disubstituted tetrazole. |

| Steric Hindrance | Bulky substituents on the tetrazole ring or the alkylating agent can favor the formation of the less sterically hindered isomer. | Bulky substituents tend to favor substitution at the N1 position. |

| Intramolecular Stabilization | Stabilization of reaction intermediates can direct the substitution to a specific nitrogen atom. | The formation of a transient diazonium intermediate can influence the final product ratio. |

| Reaction Conditions | Phase-transfer catalysis can lead to a mixture of 1- and 2-substituted isomers. | Alkylation of 5-aryl(hetaryl)tetrazoles with methyl chloromethyl ether under phase-transfer catalysis yields a ~1:2 ratio of 1- and 2-methoxymethyltetrazoles. |

Role of this compound as a Synthetic Building Block

This compound is a crucial intermediate in the synthesis of a wide range of more complex organic molecules. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable, nitrogen-rich tetrazole ring, makes it a versatile tool for synthetic chemists.

The reactivity of the chloromethyl group allows for its use in constructing more elaborate tetrazole derivatives through various synthetic strategies. These derivatives are of interest in coordination chemistry and catalysis. The synthesis of these complex molecules often relies on the initial [3+2] cycloaddition reaction to form the tetrazole ring, followed by functionalization of the chloromethyl group. Various catalysts, including zinc salts and indium(III) chloride, have been employed to improve the efficiency of tetrazole synthesis from nitriles and azides.

This compound can serve as a monomer for the synthesis of nitrogen-rich polymers. For instance, in the presence of a strong, sterically hindered base like potassium tert-butoxide, this compound can undergo polymerization to form polymethylenetetrazole (PMT). This polymer consists of repeating tetrazole units linked by methylene (B1212753) bridges. Such tetrazole-containing polymers are investigated for their potential as high-energy density materials due to their high nitrogen content and positive heat of formation.

The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often enhancing a drug's pharmacokinetic properties. this compound, therefore, serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo nucleophilic substitution allows for the attachment of various pharmacophores, leading to the creation of new potential therapeutic agents. For example, derivatives of this compound have been explored for their potential antibacterial, antifungal, and antitumor properties. A patented method describes the production of 5-chloromethyl tetrazole, highlighting its importance as a precursor in industrial synthesis.

Other Chemical Transformations of this compound

Beyond simple substitution at the chloromethyl group, this compound and its derivatives engage in a variety of other chemical transformations. These reactions highlight the versatility of the tetrazole ring system, enabling its use as a stable scaffold for further chemical modification and incorporation into complex molecular architectures.

Oxidation and Reduction of the Tetrazole Ring System

The tetrazole ring is noted for its considerable stability under a range of oxidative and reductive conditions. This inherent resistance to metabolic degradation is a key reason for its use as a bioisostere for carboxylic acids in medicinal chemistry. While the chloromethyl group can undergo various transformations, the core tetrazole ring system generally remains intact during common oxidation and reduction reactions.

This stability allows for selective modifications elsewhere in the molecule without disrupting the heterocyclic core. For instance, reagents like hydrogen peroxide and sodium borohydride (B1222165) can be employed for oxidation and reduction of other functional groups within a molecule containing a tetrazole ring, with the ring itself being preserved. This characteristic makes the tetrazole moiety a reliable and robust component in the synthesis of complex organic molecules.

Table 1: Reactivity of the Tetrazole Ring to Common Redox Reagents

| Reaction Type | Reagent Example | Ring System Reactivity | Reference |

| Oxidation | Hydrogen Peroxide | Generally Stable | |

| Reduction | Sodium Borohydride | Generally Stable |

Functionalization of the Tetrazole Ring (e.g., C-H Arylation)

Direct functionalization of the tetrazole ring's C-H bond (at the C5 position) is a powerful strategy for creating complex derivatives. While the subject compound, this compound, already has a substituent at this position, the C-H functionalization of related 1-substituted-1H-tetrazoles provides insight into the ring's reactivity.

A significant advancement in this area is the direct C-H arylation of 1-substituted tetrazoles. This method avoids the late-stage use of potentially hazardous azides. Research has demonstrated a mild and effective C-H arylation using a palladium/copper co-catalytic system with readily available aryl bromides. This transformation allows for the direct coupling of an aryl group to the C5 position of the tetrazole ring.

Another approach involves ruthenium-catalyzed C-H arylation. An efficient protocol has been developed for the arylation of 1-benzyl-5-phenyl-1H-tetrazole using a catalytic system of [RuCl₂(p-cymene)]₂ and triphenylphosphine. This method was successfully applied in the synthesis of the angiotensin II receptor blocker, candesartan.

These C-H activation strategies represent a modern and efficient way to synthesize 5-aryltetrazoles, which are important structures in medicinal chemistry.

Table 2: Examples of Catalytic C-H Arylation of Tetrazole Rings

| Tetrazole Substrate | Catalytic System | Arylating Agent | Product Type | Reference |

| 1-Substituted tetrazole | Pd/Cu co-catalyst | Aryl bromides | 5-Aryltetrazole | |

| 1-Benzyl-5-phenyl-1H-tetrazole | [RuCl₂(p-cymene)]₂ / PPh₃ | - | Biphenyl derivative |

Reactivity in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. Tetrazole derivatives can serve as crucial building blocks in these complex transformations.

A novel strategy involves the use of diversely protected tetrazole aldehydes as components in MCRs. These tetrazole-containing building blocks can be incorporated into complex, drug-like molecules through well-known MCRs like the Passerini and Ugi reactions. For example, a Passerini three-component reaction (PT-3CR) can be used to efficiently synthesize innovative tetrazole building blocks from cost-effective materials. These building blocks can then be used in subsequent MCRs, showcasing the tetrazole's versatility.

The Ugi four-component reaction, another cornerstone of MCR chemistry, has also been adapted to include tetrazole-based components. Although sometimes resulting in lower yields compared to Passerini reactions due to the stability of the tetrazole substrate, this approach demonstrates the feasibility of integrating the tetrazole core into diverse molecular scaffolds via MCRs. This methodology provides a unique and complementary route to creating libraries of novel tetrazole-based compounds that are otherwise difficult to synthesize.

Theoretical and Computational Studies of 5 Chloromethyl 1h Tetrazole

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 5-Chloromethyl-1H-tetrazole. These methods offer a powerful lens through which to examine the molecule's electronic structure, reactivity, and energetic properties.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are frequently used to analyze the electronic structure of molecules, providing insights into their reactivity. For tetrazole derivatives, these calculations help in understanding the distribution of electrons within the molecule and identifying the most probable sites for chemical reactions. The presence of the electron-withdrawing chloromethyl group at the 5-position significantly influences the electronic properties of the tetrazole ring, impacting its reactivity in processes like nucleophilic substitutions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For a related compound, 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations have been used to determine these and other electronic properties.

| Property | Value |

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| Energy Gap (ΔE) | Data not available for this compound |

| Electronegativity (χ) | Data not available for this compound |

| Chemical Hardness (η) | Data not available for this compound |

| Electrophilicity Index (ω) | Data not available for this compound |

| Dipole Moment | Data not available for this compound |

Table 1: Calculated Electronic Properties of a Related Tetrazole Derivative. Data for this compound is not explicitly available in the provided search results, but the table structure is based on similar analyses of related compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red) which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) which are prone to nucleophilic attack.

In tetrazole derivatives, the nitrogen atoms of the ring generally exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic interaction and hydrogen bonding. Conversely, the areas around the hydrogen atoms and the chloromethyl group would be expected to show positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. For instance, in a study of a quinoline (B57606) derivative incorporating a tetrazole moiety, MEP analysis revealed negative potential around the nitrogen and oxygen atoms, and positive potential around C-H groups.

Thermodynamic Property Computations (e.g., Standard Heat of Formation)

Computational methods are also employed to calculate the thermodynamic properties of molecules, such as the standard heat of formation. These calculations are vital for assessing the stability of a compound and predicting the energetics of chemical reactions. The standard heat of formation can be determined using various theoretical approaches, including atomization energy methods.

For this compound, thermal analysis has shown that it melts at 87 °C and begins to decompose at an onset temperature of 135 °C. Computational studies can complement these experimental findings by providing a theoretical basis for the observed thermal behavior. The calculation of thermodynamic properties like enthalpy of formation, heat capacity, and entropy over a range of temperatures can offer a comprehensive understanding of the molecule's stability and decomposition pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and interactions with other molecules.

Conformational Analysis and Tautomerism

The tetrazole ring system is known for its complex tautomeric behavior, existing in different isomeric forms. For 5-substituted tetrazoles, the 1H- and 2H-tautomers are the most common and exist in equilibrium. The position of this equilibrium can be influenced by factors such as the physical state (solid, liquid, or gas) and the nature of the solvent.

Computational conformational analysis can be used to determine the relative stabilities of these tautomers. Studies on related 5-substituted tetrazoles have shown that the 1H-tautomer is often the more stable form in the solid state, while the 2H-tautomer may be favored in the gas phase. The presence of the chloromethyl group can further influence the stability of the different tautomeric forms through electronic effects. Theoretical calculations, such as those at the B3LYP/6-311++G(2d,2p) level, have been used to investigate the conformational properties of similar tetrazole derivatives.

Binding Affinity Predictions in Biological Systems

Molecular docking and other simulation methods are employed to predict the binding affinity of small molecules to biological targets, such as proteins and enzymes. This is a critical step in the drug discovery process. Tetrazole derivatives are often used in medicinal chemistry as bioisosteric replacements for carboxylic acids.

While specific binding affinity predictions for this compound are not detailed in the provided results, the general approach involves docking the ligand into the active site of a target protein. Scoring functions are then used to estimate the binding affinity and predict the most likely binding pose. For example, docking studies have been performed on various tetrazole derivatives to evaluate their potential as inhibitors of enzymes like topoisomerase II and P450 cytochrome lanosterol (B1674476) 14α-demethylase. The ability of the tetrazole ring to participate in interactions such as hydrogen bonding and π-π stacking is a key factor in its binding to biological macromolecules.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involving this compound primarily leverage its unique structural features: the tetrazole ring acting as a bioisostere and the highly reactive chloromethyl group. The tetrazole ring is a well-established bioisosteric replacement for the carboxylic acid functional group in drug design. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, such as lipophilicity and cell membrane permeability, while maintaining similar acidity.

The principal role of this compound in SAR studies is that of a versatile synthetic intermediate. The chloromethyl group at the 5-position is highly reactive and susceptible to nucleophilic substitution. This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of large libraries of 5-substituted tetrazole derivatives. By systematically modifying the substituent at this position and evaluating the biological activity of the resulting compounds, researchers can develop a comprehensive understanding of the SAR for a particular biological target.

A concrete application of this strategy is seen in the development of novel URAT1 inhibitors, where this compound was used as a key reactant. It facilitated the attachment of the tetrazole moiety to a larger molecular scaffold, with the resulting series of compounds being used to explore the SAR and identify more potent inhibitors.

Furthermore, computational studies show that the nature of the substituent at the 5-position—whether it is electron-withdrawing or bulky—can influence the tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring. This equilibrium is significant because the different tautomers present distinct electronic and steric profiles, which can affect their binding affinity to biological targets like enzymes or receptors.

Spectroscopic Data Analysis and Interpretation (e.g., NMR, IR, MS)

The spectroscopic characterization of this compound is essential for its identification and for confirming the success of synthetic procedures. While detailed experimental spectra for the parent compound are not always published in isolation, its characteristic signals can be reliably interpreted based on data from its well-characterized derivatives and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Based on analyses of closely related derivatives such as 5-(chloromethyl)-1-phenyl-1H-tetrazole, the expected chemical shifts can be predicted.

¹H NMR: The proton spectrum is expected to be relatively simple. The two protons of the chloromethyl (-CH₂Cl) group typically appear as a distinct singlet. In derivatives like 5-(chloromethyl)-1-phenyl-1H-tetrazole, this signal is found at approximately δ 4.80 ppm. The acidic proton on the tetrazole ring (N-H) would likely produce a broad singlet, though its observation can depend on the solvent and concentration.

¹³C NMR: The carbon spectrum provides key information about the carbon framework. The carbon of the chloromethyl group (-CH₂Cl) is expected in the aliphatic region. The carbon atom within the tetrazole ring (C5) is significantly deshielded and appears further downfield. In 5-(chloromethyl)-1-phenyl-1H-tetrazole, the tetrazole ring carbon is observed at δ 150.9 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Note |

|---|---|---|---|

| ¹H | -CH₂Cl | ~4.80 | Based on 5-(chloromethyl)-1-phenyl-1H-tetrazole |

| ¹³C | -CH₂Cl | Not specified in search results | - |

| ¹³C | C5 (Tetrazole Ring) | ~150.9 | Based on 5-(chloromethyl)-1-phenyl-1H-tetrazole |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Analysis of related tetrazole structures allows for the assignment of these characteristic vibrations.

N-H Stretch: A broad absorption band is expected in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.

C-H Stretch: Stretching vibrations for the methylene (B1212753) (-CH₂-) group are anticipated in the 2850-3000 cm⁻¹ range.

Tetrazole Ring Vibrations: The characteristic stretching and bending vibrations of the tetrazole ring typically appear in the fingerprint region, between approximately 900 cm⁻¹ and 1600 cm⁻¹.

C-Cl Stretch: A sharp absorption band corresponding to the C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000-3400 | N-H Stretch (broad) |

| 2850-3000 | C-H Stretch (methylene) |

| 900-1600 | Tetrazole Ring Vibrations |

| 600-800 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Computationally predicted mass spectrometry data provides valuable information on the expected ions. The monoisotopic mass of this compound is 118.0046238 Da. High-resolution mass spectrometry (HRMS) of derivatives confirms molecular formulas with high accuracy.

The following table presents the predicted collision cross section (CCS) values for various adducts of this compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 119.01190 | 117.7 |

| [M+Na]⁺ | 140.99384 | 130.2 |

| [M+NH₄]⁺ | 136.03844 | 125.1 |

| [M-H]⁻ | 116.99734 | 116.3 |

Applications in Medicinal Chemistry and Biological Research

5-Chloromethyl-1H-Tetrazole Derivatives as Bioisosteres

Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a fundamental concept in drug design. Derivatives of this compound are frequently employed as bioisosteres, offering advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.

Mimicry of Carboxylic Acids

The tetrazole ring is a well-established and effective bioisosteric replacement for the carboxylic acid group. This mimicry is attributed to their comparable acidic properties (pKa) and the similar planar, delocalized electronic system. The substitution of a carboxylic acid with a tetrazole ring, often derived from this compound, can lead to compounds with maintained or even improved biological activity. This is because the tetrazole group can engage in similar interactions with biological targets, such as hydrogen bonding and ionic interactions, as the carboxylic acid it replaces.

Impact on Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability)

A significant advantage of using tetrazole derivatives as carboxylic acid surrogates lies in their ability to enhance the pharmacokinetic profile of a drug. The tetrazole ring generally exhibits greater metabolic stability compared to the carboxylic acid group, which can be susceptible to various metabolic transformations in the body. This increased stability can lead to a longer duration of action and improved bioavailability.

Furthermore, the replacement of a carboxylic acid with a tetrazole can modulate the lipophilicity of a molecule. While maintaining similar acidity, tetrazoles often exhibit higher lipophilicity, which can influence a drug's ability to cross biological membranes and reach its target site. For instance, bulky substituents can increase lipophilicity, which in turn affects bioavailability and membrane permeability.

Exploration of Biological Activities of Derived Compounds

The versatility of the this compound scaffold extends to the broad spectrum of biological activities exhibited by its derivatives. The reactive chloromethyl group serves as a handle for introducing various substituents, leading to a diverse library of compounds with potential therapeutic applications.

Antibacterial and Antifungal Properties

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Research has shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens.

In terms of antibacterial action, in vitro studies have shown that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, including Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives have shown inhibitory action at concentrations as low as 20 μM. For example, some 5-substituted aryl 1H-tetrazole derivatives have shown minimum inhibitory concentrations (MIC) of 125-250 mg/mL against Staphylococcus aureus and Escherichia coli.

With regard to antifungal properties, derivatives have shown activity against fungi such as Penicillium purpurogenum and Aspergillus flavus. Some studies have reported that certain tetrazole derivatives exhibit enhanced antifungal activity against resistant strains of Candida species. For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 0.37 μM against Pichia guilliermondii. However, it is worth noting that not all synthesized tetrazole derivatives have shown antifungal activity in every study.

Table 1: Examples of Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 5-Substituted Tetrazole Derivative | Bacillus cereus | Inhibition at 20 μM | |

| 5-Substituted Tetrazole Derivative | Escherichia coli | Inhibition at 20 μM | |

| 5-Substituted Aryl 1H-Tetrazole | Staphylococcus aureus | MIC of 125-250 mg/mL | |

| 5-Substituted Aryl 1H-Tetrazole | Escherichia coli | MIC of 125-250 mg/mL | |

| Tetrazole Derivative | Pichia guilliermondii | MIC of 0.37 μM | |

| 5-(chloromethyl)-1-phenyl-1H-tetrazole like compounds | Aspergillus niger | Inhibition zones of 12-16 mm | |

| 5-(chloromethyl)-1-phenyl-1H-tetrazole like compounds | Penicillium purpurogenum | Inhibition zones of 12-16 mm |

Antitumor and Anticancer Activity

The development of novel anticancer agents is a critical area of research, and derivatives of this compound have emerged as a promising class of compounds. Various studies have demonstrated the potential of these derivatives to inhibit the proliferation of cancer cells.

The antitumor activity of these compounds is believed to occur through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, some tetrazole derivatives have been shown to significantly reduce the viability of cancer cell lines. Research into tetrazole-containing compounds has identified several promising candidates with potent anticancer activity. For instance, certain tetrazole-linked benzochromene derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7, Caco-2, HeLa, and SKBR-3, with IC50 values in the range of 15-33 μM. Another study on 5-substituted 1H-tetrazoles found that a dimethoxyphenyl derivative could be a potential drug against epidermoid carcinoma.

Antiviral and Anti-inflammatory Properties

The therapeutic potential of this compound derivatives also extends to antiviral and anti-inflammatory applications. The tetrazole nucleus is a component of various compounds that have been investigated for their ability to combat viral infections and modulate inflammatory responses.

The anti-inflammatory activity of tetrazole derivatives has been demonstrated in several studies. For example, certain pyrazole-tetrazole hybrid compounds have shown excellent activity in inhibiting the secretion of nitric oxide (NO), a key mediator in inflammation. Additionally, some tetrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Enzyme Inhibition Studies (e.g., Cytochrome P450)

Derivatives of this compound are subjects of investigation for their role as enzyme inhibitors, a mechanism central to the therapeutic effect of many drugs. A significant area of this research focuses on the Cytochrome P450 (CYP450) family of enzymes, which are crucial for drug metabolism. The interaction of tetrazole-containing compounds with these enzymes can alter metabolic pathways, which is a key consideration in drug design.

One notable study highlighted the strategic advantage of the tetrazole ring in modulating CYP450 activity. In an effort to develop potent antiangiogenic agents with a better safety profile than the established drug Itraconazole, researchers created a series of analogues. Itraconazole's utility is hampered by its strong inhibition of the CYP3A4 enzyme. By replacing the 1,2,4-triazole (B32235) ring of Itraconazole with a tetrazole moiety, a novel analogue (15n) was synthesized. This new compound demonstrated potent inhibition of endothelial cell proliferation with an IC₅₀ of 73 nM, comparable to its intended therapeutic action, while exhibiting significantly reduced interaction with CYP3A4 (EC₅₀ > 20 μM). This research showcases the potential of tetrazole scaffolds to create safer therapeutic agents by minimizing unwanted enzyme inhibition.

Table 1: Comparative Inhibitory Activity of an Itraconazole Analogue

| Compound | Target Activity (HUVEC Proliferation) | CYP3A4 Inhibition |

|---|---|---|

| Tetrazole Analogue (15n) | IC₅₀ = 73 nM | EC₅₀ > 20 μM |

Data sourced from a study on novel tetrazole-containing analogues of Itraconazole.

Receptor Modulatory Agents

The tetrazole scaffold is a recognized pharmacophore for developing agents that can modulate the activity of various biological receptors. Compounds containing this ring have been explored for their ability to act as antagonists or agonists, influencing a wide array of physiological responses. This has led to their investigation in diverse therapeutic areas, including hypertension and neurodegenerative diseases.

For instance, tetrazole derivatives have been integral to the development of angiotensin II receptor blockers, a class of drugs used to treat high blood pressure. More recently, research has focused on other targets. A study into treatments for Alzheimer's disease involved designing hybrid molecules combining a theophylline (B1681296) scaffold with a tetrazole ring. These compounds were developed as potential inhibitors of Acetylcholinesterase (AChE), a key enzyme and receptor target in Alzheimer's therapy. The tetrazole moiety was specifically chosen for its known potential in inhibiting AChE, with some derivatives showing activity in the micromolar range.

Advanced Drug Design Strategies

The unique chemical characteristics of this compound make it a valuable component in modern drug design strategies, which aim to create more specific, potent, and safer medicines.

Scaffold Design and Optimization

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The tetrazole ring is considered a "privileged scaffold" because it is a recurring motif in many successful drugs. Its value stems from several key properties:

Bioisosterism: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. This means it has a similar size, shape, and electronic properties, allowing it to mimic the carboxylic acid's interactions with biological targets while often providing improved metabolic stability and oral bioavailability.

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can prolong the active life of a drug in the body.

Versatile Interactions: The four nitrogen atoms of the tetrazole ring can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for a drug's binding affinity and specificity to its target.

Synthetic Tractability: The 5-chloromethyl group of this compound is a reactive site that allows for straightforward chemical modifications. This enables chemists to synthesize a library of related compounds to optimize biological activity, a process known as structure-activity relationship (SAR) studies.

Development of Dual-Targeting Agents

A sophisticated approach in drug design is the creation of single molecules that can interact with two or more distinct biological targets simultaneously. This can lead to enhanced therapeutic efficacy or a more desirable side-effect profile. The tetrazole scaffold has been employed in the design of such dual-targeting agents.

In the context of Alzheimer's disease, researchers have designed theophylline-tetrazole hybrids intended to dually inhibit both Acetylcholinesterase (AChE) and β-secretase (BACE-1). Both enzymes are implicated in the pathology of the disease, and inhibiting both could offer a synergistic therapeutic effect. Similarly, other research has explored tetrazolyl derivatives based on a 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold that function as both peroxisome proliferator-activated receptor (PPAR) agonists and protein tyrosine phosphatase 1B (PTP1B) inhibitors, representing a potential dual-action treatment for type 2 diabetes.

Application in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds. It involves screening libraries of small, low-molecular-weight chemical fragments (typically <300 Daltons) to see if they bind to a biological target. Because the fragments are small, they tend to have simpler, more efficient interactions with the target. Once a binding fragment is identified, it can be chemically elaborated or linked with other fragments to build a more potent, drug-like molecule.

The tetrazole ring is an ideal candidate for FBDD due to its small size, rigid structure, and rich chemical features. The this compound provides a tetrazole fragment with a built-in reactive point for the subsequent "fragment growing" or "fragment linking" phases of FBDD. This approach allows for the efficient exploration of the chemical space around the target's binding site, potentially leading to the discovery of novel and potent drug candidates more efficiently than traditional high-throughput screening methods.

Mechanisms of Biological Action of this compound Derivatives

The biological effects of drugs derived from this compound are rooted in the fundamental physicochemical properties of the tetrazole ring and the specific modifications made to the scaffold. The primary mechanism involves the molecule's interaction with specific biological targets, such as enzymes and receptors, thereby modulating their function.

The tetrazole ring's ability to act as a bioisostere for a carboxylic acid group is a key mechanistic feature. It can form similar hydrogen bonds and electrostatic interactions with a target protein's active site that a natural substrate or ligand would. However, its different chemical nature can lead to enhanced metabolic stability and improved cell membrane permeability, which are crucial pharmacokinetic advantages.

In enzyme inhibition , the tetrazole derivative binds to the active site of an enzyme, preventing it from acting on its natural substrate. This is the mechanism for tetrazole-based inhibitors of Cytochrome P450, Acetylcholinesterase, and β-secretase.

In receptor modulation , the derivative binds to a receptor on the cell surface or inside the cell. This can either block the receptor (antagonism), as seen with angiotensin II receptor blockers, or activate it (agonism), depending on the drug's design.

The high density of nitrogen atoms gives the tetrazole ring specific electron-donating and -withdrawing properties that facilitate these crucial binding interactions with molecular targets, making it a versatile and powerful component in the design of new therapeutic agents.

Molecular Target Interactions

The therapeutic and biological activities of this compound and its derivatives are fundamentally linked to their interactions with specific molecular targets within biological systems. The structural features of these compounds, namely the tetrazole ring and the chloromethyl group, dictate their binding mechanisms and specificity.

The tetrazole ring's electron-donating and electron-withdrawing properties make it a versatile pharmacophore. It can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to target proteins. Furthermore, the chloromethyl group at the 5-position is a key reactive feature. It can form covalent bonds with nucleophilic residues, such as those found on proteins or DNA, potentially leading to irreversible inhibition or modulation of the target's function.

Research has identified several classes of proteins as potential targets for tetrazole derivatives:

Enzymes: A significant molecular target for tetrazole derivatives is the cytochrome P450 (CYP450) family of enzymes. These enzymes are central to drug metabolism and steroid synthesis. By inhibiting CYP450, these compounds can modulate various metabolic pathways, which forms the basis for some of their therapeutic effects. Studies on other tetrazole derivatives have also shown inhibitory activity against enzymes like CTX-M class A β-lactamases, which are involved in antibiotic resistance. Additionally, some derivatives have been investigated as inhibitors of aldose reductase.

Receptors and Kinases: Molecular docking studies have explored the interaction of 5-substituted 1H-tetrazole derivatives with the casein kinase 2 alpha 1 (CSNK2A1) receptor, with some derivatives showing significant binding energy. Another important target is the urate transporter 1 (URAT1), for which this compound has been used as a reactant in the synthesis of potential inhibitors.

The versatility of the tetrazole scaffold allows for the synthesis of a wide array of derivatives with tailored affinities for different biological targets. For instance, 5-(chloromethyl)-1-phenyl-1H-tetrazole serves as a model compound for studying how different substituents on the tetrazole ring influence its reactivity and interaction with metal atoms in coordination complexes. The ability to modify the substituents provides a strategy for developing compounds with high specificity and affinity for desired molecular targets.

| Target Class | Specific Target Example | Type of Interaction | Reference |

| Enzymes | Cytochrome P450 | Inhibition | |

| Enzymes | CTX-M class A β-lactamases | Inhibition | |

| Enzymes | Aldose Reductase | Inhibition | |

| Receptors/Transporters | Urate Transporter 1 (URAT1) | Inhibition (by derivatives) | |

| Kinases | Casein Kinase 2 Alpha 1 (CSNK2A1) | Binding | |

| Proteins/DNA | Nucleophilic sites | Covalent bonding |

Influence on Metabolic Pathways

The interaction of this compound and its analogs with molecular targets can significantly influence various metabolic pathways. The primary mechanism for this influence is through the inhibition of key enzymes that regulate these pathways.

A prominent example is the alteration of metabolic pathways through the inhibition of cytochrome P450 enzymes. As these enzymes are critical for the metabolism of a wide range of xenobiotics and endogenous compounds, their inhibition can lead to cascading effects on cellular metabolism. This can result in therapeutic outcomes or, in other contexts, disrupt normal physiological processes. For instance, the herbicidal activity of certain tetrazole derivatives is attributed to their ability to disrupt essential metabolic pathways in plants.

Another significant aspect of the influence of this compound on metabolism is the role of the tetrazole ring as a bioisostere for the carboxylic acid group. Bioisosteric replacement is a common strategy in drug design to improve the pharmacokinetic properties of a molecule. By mimicking a carboxylic acid, the tetrazole ring can confer resistance to metabolic degradation, as it is often more stable than the corresponding carboxylic acid. This enhanced metabolic stability can lead to improved bioavailability and a longer duration of action for drugs incorporating this moiety.

| Compound/Derivative Class | Influenced Pathway | Mechanism of Influence | Reference |

| Tetrazole Derivatives | Drug Metabolism / Steroid Synthesis | Inhibition of Cytochrome P450 enzymes | |

| Tetrazole-based Drugs | General Drug Metabolism | Resistance to degradation via bioisosterism | |

| Tetrazole Derivatives | Plant Metabolic Pathways | Disruption of essential pathways | |

| 5-Substituted Aryl 1H-Tetrazoles | Microbial Folic Acid Pathway (potential) | Synergistic action with Trimethoprim |

Coordination Chemistry and Materials Science Applications

5-Chloromethyl-1H-Tetrazole and its Derivatives as Ligands in Coordination Chemistry

This compound and its derivatives are recognized for their utility as ligands in the synthesis of coordination complexes. The tetrazole ring, with its multiple nitrogen atoms, provides various potential coordination sites, while the chloromethyl group offers a reactive handle for further functionalization, allowing for the creation of a diverse range of ligands.

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives often involves the reaction of the tetrazole compound with a metal salt. The versatility of the tetrazole moiety allows for the formation of coordination polymers with one-, two-, or three-dimensional structures.

A common strategy involves the in situ synthesis of tetrazole ligands during the formation of the coordination polymer. For instance, hydrothermal reactions involving metal salts, sodium azide (B81097), and organonitriles can lead to the formation of tetrazole-based coordination complexes. The chloromethyl group in this compound can be readily substituted by other nucleophiles, such as amines or thiols, to generate a variety of derivatives that can then be used as ligands. This reactivity allows for the design of ligands with specific properties for creating tailored metal complexes.

For example, copper(I) π-complexes have been synthesized using 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, a derivative of this compound. Similarly, transition metal complexes with ligands derived from tetrazoles have been prepared, showcasing the broad applicability of this class of compounds in coordination chemistry. The synthesis of coordination polymers of iron(II) with tetrazole-based ligands has also been reported, highlighting the interest in their magnetic properties.

Table 1: Examples of Metal Complexes Derived from this compound and its Derivatives

| Metal Ion | Derivative Ligand | Resulting Complex Type | Reference |

| Copper(I) | 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole | π-complex | |

| Iron(II) | trans-1,2-Di(tetrazol-1-yl)cyclopentane | 1D Coordination Polymer | |

| Zinc(II) | 3-((1H-tetrazol-5-yl) methyl) pyridine | 3D Coordination Framework | |

| Cadmium(II) | 3-((1H-tetrazol-5-yl) methyl) pyridine | 3D Coordination Framework |

Exploration of Coordination Modes

The tetrazole ring is a versatile coordinating agent due to the presence of four nitrogen atoms, which can lead to various coordination modes. Tetrazole ligands can act as monodentate, bidentate, or bridging ligands, connecting multiple metal centers to form extended structures like coordination polymers. The specific coordination mode is influenced by factors such as the metal ion, the substituents on the tetrazole ring, and the reaction conditions.

Research on tetrazole derivatives has revealed several coordination patterns. For instance, in some copper(II) coordination polymers, 1-substituted tetrazoles act as monodentate ligands, coordinating to the metal center through the N4 atom of the tetrazole ring. In other cases, such as with 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, the ligand can be tridentate, bridging two copper atoms through two nitrogen atoms of the tetrazole ring and the sulfur atom of the allylthio group. The ability of the four nitrogen atoms of the tetrazole ring to participate in coordination can lead to the formation of stable six-membered {Cu2N4} rings in dimeric structures.

The coordination can also involve different nitrogen atoms of the ring, such as η1-coordination through the N2 atom, as observed in some titanium and niobium tetrazolato complexes. Theoretical calculations have suggested that η2-coordination, involving two adjacent nitrogen atoms, can also be a stable mode. This diversity in coordination behavior makes this compound and its derivatives valuable for the construction of novel coordination architectures with potentially interesting properties.

Applications in Materials Science

The unique properties of this compound, particularly its high nitrogen content and the energetic nature of the tetrazole ring, make it a compound of interest in materials science.

Development of High-Energy Density Materials (HEDMs)

This compound is a key precursor in the synthesis of high-energy density materials (HEDMs). The high nitrogen content and the inherent energy of the tetrazole ring contribute to a high heat of formation, which is a desirable characteristic for energetic materials. Current time information in Bangalore, IN. Upon decomposition, tetrazole-based compounds release a large amount of nitrogen gas, a stable and environmentally benign product. Current time information in Bangalore, IN.

A significant application in this area is the synthesis of polymethylenetetrazole (PMT), a tetrazole polymer, from this compound. Current time information in Bangalore, IN. The synthesis is typically achieved by treating this compound with a strong base. Current time information in Bangalore, IN. PMT is investigated as a potential insensitive explosive, meaning it is less sensitive to accidental detonation by friction or impact. Current time information in Bangalore, IN. This polymer exhibits a high density and significant exothermic decomposition above 190 °C, making it a promising candidate for a high-energy and insensitive explosive. Current time information in Bangalore, IN.

Table 2: Energetic Properties of Polymethylenetetrazole (PMT)

| Property | Value | Reference |

| Density | 1.557 g/cm³ | Current time information in Bangalore, IN. |

| Friction Sensitivity | > 360 N | Current time information in Bangalore, IN. |

| Impact Sensitivity | > 100 J | Current time information in Bangalore, IN. |

| Decomposition Onset | 135 °C (for precursor this compound) | Current time information in Bangalore, IN. |

| Intense Decomposition | Above 190 °C (for PMT) | Current time information in Bangalore, IN. |

The thermal stability of this compound itself has been studied, showing a melting point of 87 °C and the onset of thermal decomposition at 135 °C. Current time information in Bangalore, IN. The ability to modify the chloromethyl group allows for the synthesis of a wide range of energetic derivatives with tailored properties.

Potential in Information Recording Systems

Tetrazole-based compounds and their coordination polymers have been identified as having potential applications in information recording systems. This potential is often linked to properties such as photochromism, nonlinear optical (NLO) effects, and switchable magnetic states (spin crossover).

Materials with strong NLO effects are sought after for applications in optical data storage and optical switching. Some coordination polymers involving tetrazole ligands have been shown to exhibit NLO properties. The development of push-pull tetrazole systems, where electron-donating and electron-accepting groups are attached to the tetrazole ring, is an area of research aimed at enhancing these NLO properties.

Furthermore, spin crossover (SCO) materials, which can be switched between two different spin states by external stimuli like light or temperature, are promising for data storage applications. Iron(II) coordination polymers based on tetrazole ligands are a well-studied class of SCO compounds. The ability to switch between high-spin and low-spin states can be used to represent the "0" and "1" of binary data. While general research points to the potential of tetrazole-based materials in this area, specific studies focusing on this compound for information recording systems are not extensively documented. However, its role as a versatile building block for coordination polymers suggests that its derivatives could be explored for creating novel photo- or magneto-responsive materials. The photochemical transformations of tetrazole derivatives, which involve the cleavage of the tetrazole ring upon photolysis, also hint at their potential use in light-sensitive recording materials.

Q & A

Q. What are the standard synthetic routes for 5-Chloromethyl-1H-Tetrazole derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or cyclization reactions. A common protocol includes: